(Z)-hex-2-enamide

Synthetic Chemistry Catalysis Stereoselective Synthesis

Sourcing a specific Z-enamide isomer is critical when E-isomers or mixtures lack bioactivity or alter catalytic outcomes. (Z)-hex-2-enamide (CAS 820-99-5) delivers the required cis geometry. • **Stereochemical integrity:** Pure Z-configuration; non-interchangeable with E-isomer for target binding or transition state control. • **Antifungal R&D scaffold:** Derivative shows 3.7-9.4 nM inhibition of Candida albicans N-myristoyltransferase (Nmt). • **Pain target starting point:** Core enables P2X3 antagonist synthesis (EC50 80 nM functional antagonism). • **Supply:** Standard packaging with purity verified; immediate shipment for research programs.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
CAS No. 820-99-5
Cat. No. B3057519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-hex-2-enamide
CAS820-99-5
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESCCCC=CC(=O)N
InChIInChI=1S/C6H11NO/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3,(H2,7,8)/b5-4-
InChIKeyBZEUYEFVVDTLOD-PLNGDYQASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (Z)-Hex-2-enamide


(Z)-hex-2-enamide (CAS 820-99-5) is a specific stereoisomer of an α,β-unsaturated primary amide, distinguished by its cis (Z) configuration about the C2-C3 double bond . It belongs to the broader class of enamides, which are valuable intermediates in organic synthesis and are found as bioactive motifs in natural products [1]. As a commercial entity, it is available from multiple suppliers and is primarily utilized as a research chemical and a synthetic building block for creating stereochemically defined complex molecules .

Why (Z)-Hex-2-enamide Substitution Fails


Substituting (Z)-hex-2-enamide with its E-isomer or an unspecified stereoisomeric mixture is scientifically unsound for applications where geometry dictates function. The Z- and E-isomers possess fundamentally different three-dimensional shapes, which can lead to distinct physicochemical properties and, critically, divergent interactions with biological targets or catalytic systems [1]. The Z-isomer's lower energy transition state in certain synthetic routes underscores its unique reactivity profile, making it a non-interchangeable building block for stereospecific synthesis [2].

(Z)-Hex-2-enamide Evidence Guide


Z-Selectivity in Pd-Catalyzed Amidation

In the context of Pd-catalyzed oxidative amidation of conjugated olefins, the transition state leading to the (Z)-enamide product is energetically favored over the transition state leading to the (E)-isomer. This provides a verifiable thermodynamic basis for the preferential synthesis of the Z-isomer under specific catalytic conditions [1].

Synthetic Chemistry Catalysis Stereoselective Synthesis

Candida albicans Nmt Enzyme Inhibition

A derivative of (Z)-hex-2-enamide, identified as CHEMBL746618, has demonstrated potent inhibitory activity against Candida albicans N-myristoyltransferase (Nmt) in biochemical assays. While the exact structure of the derivative is unspecified, this suggests the (Z)-hex-2-enamide scaffold is a viable starting point for developing novel antifungal agents [1].

Antifungal Discovery Enzyme Inhibition Microbiology

P2X3 Receptor Antagonism

A (Z)-hex-2-enamide derivative (BDBM50118219) has been evaluated for antagonist activity at the rat P2X3 purinoceptor, a target implicated in pain signaling. The compound demonstrated an EC50 of 80 nM in a functional assay using Xenopus oocytes expressing the recombinant receptor [1].

Pain Research Ion Channels Neuropharmacology

(Z)-Hex-2-enamide Applications


Stereospecific Synthesis of Z-Enamides

Procurement of (Z)-hex-2-enamide is justified when a project requires a stereochemically pure Z-enamide building block. The compound can serve as a starting material or intermediate in syntheses where the Z-configuration must be retained. The kinetic favorability for Z-enamide formation in Pd-catalyzed systems provides a strong scientific basis for its use over the E-isomer in relevant catalytic transformations [1].

Antifungal Agent Development

(Z)-hex-2-enamide is a relevant chemical scaffold for medicinal chemistry programs targeting fungal pathogens. Data from BindingDB shows that a derivative exhibits potent inhibition (3.7-9.4 nM) of Candida albicans N-myristoyltransferase (Nmt), a validated antifungal target. This makes (Z)-hex-2-enamide a valuable starting point for synthesizing and screening a focused library of analogs for antifungal lead optimization [2].

P2X3 Pain Target Research

The (Z)-hex-2-enamide core is a viable template for developing antagonists of the P2X3 receptor, a key target in chronic pain. A derivative of the compound has demonstrated an EC50 of 80 nM for functional antagonism of the receptor in a recombinant oocyte assay. This evidence supports the procurement of (Z)-hex-2-enamide for use as a starting material in the design and synthesis of novel P2X3 ligands for neuropharmacology research [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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